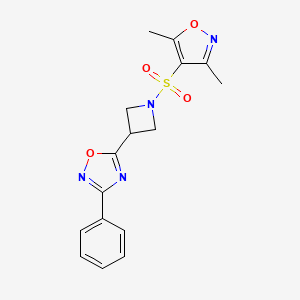
4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.68. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serin-Protease-Inhibitor
AEBSF ist ein irreversibler Serin-Protease-Inhibitor . Es wurde gezeigt, dass es mehrere Serin-Proteasen wie Trypsin, Chymotrypsin, Plasmin, Kallikrein und Thrombin hemmt . Es inhibiert diese Enzyme durch Acylierung der aktiven Stelle .
Alternative zu PMSF und DFP
AEBSF wird als Alternative zu PMSF (Phenylmethylsulfonylfluorid) und DFP (Diisopropylfluorphosphat) verwendet . Im Vergleich zu PMSF und DFP bietet AEBSF eine geringere Toxizität, eine verbesserte Wasserlöslichkeit und eine verbesserte Stabilität in wässrigen Lösungen .
Verwendung in der Zellkultur
AEBSF wurde in der Zellkultur in Konzentrationen von bis zu 0,25 mM verwendet . Es ist in wässrigen Lösungen zwischen pH 5-6 stabil, hat aber eine begrenzte Stabilität über pH 7,5 .
Aktivierung des SREBP-Proteins
AEBSF wird in Studien verwendet, die darauf abzielen, cholesterinregulierende Gene zu beschreiben, da es eine starke Fähigkeit besitzt, die Site-1-Protease (S1P) zu hemmen . S1P ist eine Serin-Protease, die sich im Golgi-Apparat befindet und für die Aktivierung der Sterol-Regulations-Element-Bindungsproteine (SREBPs) verantwortlich ist .
Charakterisierung der SREBP-Inhibition
Durch selektive Hemmung von S1P kann AEBSF verwendet werden, um das nachgeschaltete Ergebnis der SREBP-Inhibition und ihren Einfluss auf die Cholesterinregulation zu charakterisieren .
Lagerung und Handhabung
AEBSF wird bei -20 °C gelagert und vor Licht geschützt . Arbeitskonzentrationen von AEBSF liegen normalerweise zwischen 0,1-1,0 mM und sollten täglich hergestellt werden .
Wirkmechanismus
Target of Action
The primary targets of 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, also known as AEBSF, are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification prevents the serine protease from performing its normal function, thereby inhibiting its activity .
Biochemical Pathways
AEBSF affects multiple biochemical pathways due to its broad-spectrum inhibition of serine proteases. For instance, it can inhibit the activity of chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various pathways, including the digestion of dietary proteins, blood clotting, fibrinolysis, and the activation of peptide hormones and growth factors .
Pharmacokinetics
AEBSF is a water-soluble compound, which enhances its bioavailability . .
Result of Action
The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being inhibited. For example, inhibiting digestive proteases can affect protein digestion, while inhibiting clotting factors can affect blood coagulation .
Action Environment
The action of AEBSF can be influenced by environmental factors such as pH. AEBSF is more stable at low pH values . Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 . Its stability decreases significantly in solutions with a ph higher than 7 .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-1,4-benzoxazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGPHKAIUICAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-92-5 |
Source


|
| Record name | 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524488.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)
![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)


![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2524501.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)


![ethyl 3-(1,3-benzothiazol-2-yl)-2-pentanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2524510.png)
